molecular formula C13H20N2O2S B2945146 1-[(4-Isopropylphenyl)sulfonyl]piperazine CAS No. 730976-75-7

1-[(4-Isopropylphenyl)sulfonyl]piperazine

Cat. No. B2945146
CAS RN: 730976-75-7
M. Wt: 268.38
InChI Key: UIJPDEFOQMIKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Isopropylphenyl)sulfonyl]piperazine” is a biochemical used for proteomics research . It has a molecular formula of C13H20N2O2S and a molecular weight of 268.38 .

Scientific Research Applications

Development of Adenosine A2B Receptor Antagonists

1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed and characterized as adenosine A2B receptor antagonists, exhibiting subnanomolar affinity and high selectivity. This research highlighted the potential of such compounds in the development of selective A2B receptor antagonists, which could have therapeutic applications in treating diseases where adenosine plays a key role, such as inflammation and cancer (Borrmann et al., 2009).

Antibacterial Applications

Pyrido(2,3-d)pyrimidine derivatives, including those incorporating piperazine structures, showed significant antibacterial activity. This research opens up possibilities for the development of new antibacterial agents against resistant strains, highlighting the importance of structural modifications in enhancing biological activity (Matsumoto & Minami, 1975).

Anticancer Activity

The synthesis and evaluation of 1-benzhydrylpiperazine derivatives demonstrated antiproliferative activity against human cancer cell lines. This indicates the role of the piperazine structure in the development of potential anticancer agents, offering a promising avenue for cancer therapy research (Ananda Kumar et al., 2009).

Antioxidant Properties

1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. The presence of the piperazine moiety contributed to significant antimicrobial activity, showcasing the compound's potential as an antioxidant agent (Mallesha & Mohana, 2011).

Inhibition of Human Breast Cancer Cell Proliferation

1-benzhydryl-sulfonyl-piperazine derivatives were designed and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This study highlights the therapeutic potential of such compounds in the treatment of breast cancer, demonstrating the critical role of structural modification in achieving biological activity (Ananda Kumar et al., 2007).

Safety and Hazards

“1-[(4-Isopropylphenyl)sulfonyl]piperazine” is classified as an irritant . Users should handle it with appropriate safety measures to prevent skin and eye contact, inhalation, or ingestion.

properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11(2)12-3-5-13(6-4-12)18(16,17)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJPDEFOQMIKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Isopropylphenyl)sulfonyl]piperazine

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